molecular formula C13H10F3NO2 B1413510 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 1934446-13-5

3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B1413510
CAS No.: 1934446-13-5
M. Wt: 269.22 g/mol
InChI Key: RPSIOCGQFQDMEE-UHFFFAOYSA-N
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Description

3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic lactam derivative featuring a rigid 3-azabicyclo[3.1.0]hexane core substituted with a benzyl group at the 3-position and a trifluoromethyl (CF₃) group at the 6-position. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, which can improve target binding and pharmacokinetics .

Properties

IUPAC Name

3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)10-8-9(10)12(19)17(11(8)18)6-7-4-2-1-3-5-7/h1-5,8-10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSIOCGQFQDMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(C3C(F)(F)F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and pharmacology. This article aims to consolidate the available research findings regarding its biological activity, including antiproliferative effects, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H10F3NO2C_{13}H_{10}F_3NO_2, with a molar mass of approximately 271.22 g/mol. The structure features a bicyclic framework that contributes to its biological properties.

PropertyValue
Molecular FormulaC₁₃H₁₀F₃NO₂
Molar Mass271.22 g/mol
DensityNot specified
Boiling PointNot specified
SMILESC1=CC=C(C=C1)CN2C(=O)C3C(C3C(F)(F)F)C2=O

Biological Activity Overview

Research indicates that compounds within the azabicyclo[3.1.0]hexane class exhibit significant biological activities, particularly as potential antitumor agents. The following sections detail specific findings related to 3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione.

Antiproliferative Effects

A study evaluated the antiproliferative activity of various azabicyclo compounds against several cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26). The results showed that the most effective compounds had IC50 values ranging from 4.2 to 24.1 μM across these cell lines, indicating potent inhibitory effects on cell proliferation .

The mechanisms underlying the biological activity of 3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione appear to involve:

  • Induction of Apoptosis : Treated cells displayed significant accumulation in the SubG1 phase of the cell cycle, suggesting that apoptosis was induced .
  • Morphological Changes : Confocal microscopy revealed alterations in actin filament organization in HeLa and CT26 cells post-treatment, indicating potential impacts on cytoskeletal dynamics .
  • Cell Motility Reduction : A marked decrease in cell motility was observed after treatment, with a reduction in filopodium-like membrane protrusions in HeLa cells from 91% in control to 35% post-treatment .

Scientific Research Applications

1.1. Drug Development

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to act on various biological targets:

  • Ketohexokinase Inhibition : Research has highlighted its role as an inhibitor of ketohexokinase, an enzyme implicated in metabolic disorders such as diabetes. This inhibition can lead to reduced fructose metabolism, offering therapeutic avenues for managing hyperglycemia and related conditions .
  • Anticancer Properties : Preliminary studies suggest that derivatives of 3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione exhibit cytotoxic effects against certain cancer cell lines, indicating potential for development as anticancer agents .

1.2. Synthetic Intermediate

The compound serves as a versatile intermediate in the synthesis of other biologically active molecules:

  • Synthesis Pathways : It can be synthesized through various reactions involving bicyclic amines and carbamate derivatives, making it a valuable building block in organic synthesis .

Analytical Techniques

To ensure the quality and efficacy of 3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione in research and application:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for structural confirmation.
  • Mass Spectrometry (MS) : Employed for molecular weight determination and purity analysis.

These techniques are essential for validating the compound's structure and ensuring reproducibility in research applications.

Case Study 1: Inhibition of Ketohexokinase

In a study focusing on metabolic regulation, derivatives of 3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane were tested for their ability to inhibit ketohexokinase activity in vitro. The results indicated significant inhibition at micromolar concentrations, suggesting that this class of compounds could be developed further for therapeutic use in managing metabolic disorders.

Case Study 2: Anticancer Activity

Another study evaluated the anticancer properties of this compound against various human cancer cell lines. The findings demonstrated that certain derivatives exhibited selective cytotoxicity, leading to cell cycle arrest and apoptosis in cancer cells while sparing normal cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold is highly versatile, with modifications at the 3- and 6-positions significantly altering biological activity, solubility, and stability. Below is a detailed comparison:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Synergies References
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione 3-Benzyl, 6-CF₃ C₁₃H₁₀F₃NO₂* ~269.22* KHK inhibition, NAFLD therapeutics
3-Benzyl-6-fluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione 3-Benzyl, 6-CH₂F C₁₂H₁₁FNO₂ 220.22 Pruritus treatment, T-type calcium channel inhibition
3-Benzyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione 3-Benzyl, 6,6-diphenyl C₂₄H₁₉NO₂ 353.42 Structural studies, lipophilicity enhancement
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione 6,6-dimethyl C₇H₉NO₂ 139.15 Building block for rigid pharmacophores
Procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) 3-(3,5-dichlorophenyl), 1,5-dimethyl C₁₃H₁₂Cl₂NO₂ 285.15 Agricultural fungicide
3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione 3-(3-chlorophenyl), 1,5-dimethyl C₁₃H₁₂ClNO₂ 249.69 Drug impurity reference standard

*Inferred based on structural analogs due to conflicting data in .

Structural and Functional Insights

  • Trifluoromethyl vs.
  • Diphenyl Substitution: The 6,6-diphenyl analog () exhibits increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Dimethyl Substitution: The 6,6-dimethyl derivative () offers steric hindrance, stabilizing the bicyclic core against enzymatic degradation .

Pharmacological and Industrial Relevance

  • The trifluoromethyl variant’s electronegativity and stability make it a candidate for long-acting therapeutics, whereas procymidone’s dichlorophenyl group aligns with agrochemical applications .

Preparation Methods

Example Reaction Pathway:

Pyrrolidinone derivative (with benzyl and trifluoromethyl substituents) + Base → Intramolecular cyclization → 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Key points:

  • The benzyl group is introduced via N-alkylation or as part of the precursor.
  • The trifluoromethyl group can be incorporated through the use of trifluoromethylated reagents or via electrophilic trifluoromethylation of suitable intermediates.

Use of Trifluoromethylated Reagents for Incorporation of the CF₃ Group

The trifluoromethyl group can be introduced through electrophilic trifluoromethylation using reagents such as:

These reagents enable the selective addition of the CF₃ group at the 6-position of the heterocyclic ring during or after the cyclization step.

One-Pot Multi-Component Reactions

Recent advances include multi-component reactions that allow simultaneous formation of the azabicyclic core and incorporation of substituents:

  • Starting materials : Aromatic aldehydes or ketones, amines, and trifluoromethylating agents.
  • Procedure : Under controlled conditions, these components undergo condensation, cyclization, and trifluoromethylation in a single vessel, streamlining synthesis.

Preparation via Functionalized Precursors

An alternative approach involves:

This method offers high regioselectivity and functional group tolerance, facilitating the synthesis of diverse derivatives.

Research Findings and Notes

  • Efficiency and selectivity are enhanced when using transition metal catalysis (e.g., copper or iron catalysts) during trifluoromethylation steps.
  • Solvent choice significantly impacts yield and regioselectivity; polar aprotic solvents like dimethylformamide or acetonitrile are preferred.
  • Reaction temperature varies depending on the method but generally ranges from room temperature to reflux conditions.
  • Chiral synthesis approaches, including enzymatic resolution or asymmetric catalysis, are under investigation to produce enantiomerically pure compounds.

Q & A

What are the established synthetic methodologies for preparing 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, and how do reaction parameters influence yield and purity?

Methodological Answer:
Synthesis typically involves multi-step routes, including:

  • Cyclization strategies : Use of [3+2] cycloadditions or intramolecular alkylation to form the bicyclo[3.1.0]hexane core. For example, analogous procedures in employed oxidation agents (e.g., N-methylmorpholine-N-oxide) to stabilize intermediates during bicyclic framework assembly .
  • Trifluoromethylation : Electrophilic trifluoromethylation reagents like Togni’s reagent or Umemoto’s reagent may introduce the CF₃ group at position 6. Reaction temperature (-20°C to 0°C) and stoichiometry (1.2–2.0 equivalents) are critical to minimize side products.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures purity. Yield optimization requires strict control of anhydrous conditions and inert atmospheres (N₂/Ar) during sensitive steps.

What spectroscopic techniques are critical for confirming the structure and purity of this compound, and what characteristic signals should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Bicyclic protons (bridgehead H) appear as doublets or triplets (δ 2.5–4.0 ppm). The benzyl group shows aromatic protons (δ 7.2–7.4 ppm) and a CH₂ bridge (δ 3.8–4.2 ppm).
    • The dione carbonyl carbons resonate at δ 170–180 ppm.
  • IR Spectroscopy : Strong carbonyl stretches (C=O) at 1700–1750 cm⁻¹ confirm the dione moiety.
  • HRMS : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₃H₁₁F₃N₂O₂: ~296.08 g/mol).
  • X-ray Crystallography : Resolves stereochemistry at the bridgehead carbons (if single crystals are obtainable) .

How can researchers determine the stereochemical arrangement at the bridgehead carbons of the azabicyclo[3.1.0]hexane core, and what challenges arise in chiral resolution?

Methodological Answer:

  • NOE NMR : Nuclear Overhauser effects between bridgehead protons and adjacent substituents (e.g., benzyl or CF₃ groups) clarify spatial arrangements.
  • Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases separates enantiomers. Optimization of flow rates (0.5–1.0 mL/min) and column temperature (25–40°C) is essential.
  • Challenges : Low solubility in non-polar solvents complicates crystallization. Derivatization (e.g., esterification) may enhance chromatographic resolution .

What mechanistic insights explain the reactivity of the trifluoromethyl group in electrophilic or nucleophilic environments, and how does this impact derivatization strategies?

Methodological Answer:

  • Electron-Withdrawing Effect : The CF₃ group stabilizes adjacent carbocations but deactivates aromatic rings toward electrophilic substitution.
  • Nucleophilic Attack : Resistance to hydrolysis under basic conditions (pH >10) allows selective functionalization of other sites (e.g., dione carbonyls).
  • Derivatization : Focus on non-CF₃ positions, such as benzyl group halogenation or dione reduction to diols. Computational modeling (DFT) predicts regioselectivity in reactions .

How should discrepancies in reported solubility parameters (e.g., in DMSO vs. aqueous buffers) be systematically addressed to establish reliable protocols?

Methodological Answer:

  • Standardized Shake-Flask Method :
    • Saturate the compound in solvent (e.g., DMSO, PBS) at 25°C for 24 hours.
    • Filter (0.22 μm membrane) and quantify supernatant via HPLC-UV (λ = 254 nm).
    • Cross-validate with nephelometry for turbidity assessment.
  • Controls : Maintain consistent pH (7.4 for buffers) and ionic strength. Address discrepancies by testing multiple batches and referencing purity certificates (≥95% by LC-MS) .

What factors must be prioritized when designing in vitro assays to evaluate this compound’s inhibitory activity against cytochrome P450 enzymes?

Methodological Answer:

  • Enzyme Kinetics :
    • Determine IC₅₀ values using human liver microsomes and probe substrates (e.g., midazolam for CYP3A4).
    • Pre-incubate compound with NADPH (1 mM) for 10 minutes to assess time-dependent inhibition.
  • Controls : Include positive inhibitors (e.g., ketoconazole) and solvent controls (0.1% DMSO).
  • Data Analysis : Use Michaelis-Menten plots to distinguish competitive vs. non-competitive inhibition. Triplicate runs and statistical validation (ANOVA) minimize variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

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